Tris(3-methoxyphenyl)phosphine

Vue d'ensemble

Description

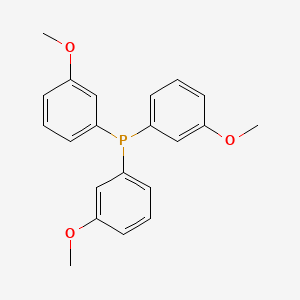

Tris(3-methoxyphenyl)phosphine is an organic phosphorus compound with the chemical formula C21H21O3P. It is a white to almost white crystalline powder that is used in various chemical reactions and industrial applications. This compound is known for its role as a ligand in catalysis and its utility in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(3-methoxyphenyl)phosphine can be synthesized through the reaction of 1-iodo-3-methoxybenzene with sodium phosphide (NaPH2) in the presence of a photocatalyst such as PF6. The reaction is typically carried out under blue LED irradiation and an inert nitrogen atmosphere for 24 hours .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the reaction of triphenylphosphine with 3-bromoanisole under inert gas protection. This method ensures the stability of the compound and prevents unwanted side reactions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.

Reduction: It can act as a reducing agent in various organic reactions.

Substitution: This compound is involved in substitution reactions, particularly in the formation of carbon-phosphorus bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base like triethylamine (Et3N).

Major Products:

Oxidation: Phosphine oxides.

Reduction: Reduced organic compounds.

Substitution: Various phosphine derivatives.

Applications De Recherche Scientifique

Tris(3-methoxyphenyl)phosphine has a wide range of applications in scientific research:

Biology: This compound is explored for its potential in biochemical assays and as a probe in studying biological systems.

Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.

Industry: It is employed in the synthesis of dyes, polymers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of tris(3-methoxyphenyl)phosphine primarily involves its role as a ligand. It coordinates with metal centers in catalytic cycles, stabilizing transition states and facilitating the formation of desired products. The molecular targets include various transition metals, and the pathways involved are typically those of catalytic cycles in organic synthesis .

Comparaison Avec Des Composés Similaires

- Tris(2-methoxyphenyl)phosphine

- Tris(4-methoxyphenyl)phosphine

- Tris(2,4,6-trimethoxyphenyl)phosphine

Comparison: Tris(3-methoxyphenyl)phosphine is unique due to the position of the methoxy groups on the phenyl rings, which can influence its steric and electronic properties. This positional difference can affect its reactivity and the types of reactions it can facilitate compared to its isomers .

Activité Biologique

Tris(3-methoxyphenyl)phosphine (TMPP) is a phosphine compound that has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

TMPP is characterized by three methoxy-substituted phenyl groups attached to a central phosphorus atom. Its molecular formula is C₁₈H₁₈O₃P, with a molecular weight of approximately 317.31 g/mol. The presence of methoxy groups enhances the electron-donating ability of the phosphine, influencing its reactivity and biological interactions.

Mechanisms of Biological Activity

- Catalytic Properties : TMPP acts as a Lewis base catalyst, facilitating various organic reactions such as oxa-Michael reactions, where it demonstrates significant efficiency compared to other arylphosphines. It has been shown to catalyze reactions under solvent-free conditions, leading to high yields of polymeric products .

- Inhibition of Cytochrome P450 Enzymes : TMPP has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2D6. This inhibition can impact drug metabolism and pharmacokinetics, making TMPP relevant in drug design and development .

- Cell Membrane Permeability : The compound exhibits favorable skin permeation properties with a log Kp value of -5.24 cm/s, indicating potential for transdermal drug delivery systems . Its lipophilicity (log Po/w values ranging from 3.47 to 5.57) suggests that it can effectively penetrate biological membranes.

Case Studies

- Oxa-Michael Reactions : In a study comparing TMPP with other catalysts, it was found that TMPP outperformed traditional catalysts in terms of reaction rates and product yields when applied to the polymerization of acrylates. The study utilized various Michael acceptors and alcohols to assess catalytic performance, demonstrating the versatility of TMPP in organic synthesis .

- Drug Interaction Studies : Research indicates that TMPP interacts with multiple drug-metabolizing enzymes, which could lead to significant drug-drug interactions when co-administered with other pharmaceuticals. This property necessitates careful consideration in clinical settings where TMPP might be used .

Toxicological Insights

While detailed toxicological data specific to TMPP is limited, its structural similarity to other phosphines suggests potential cytotoxic effects at high concentrations or prolonged exposure. Further studies are warranted to fully understand its safety profile in biological systems.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₃P |

| Molecular Weight | 317.31 g/mol |

| Log Kp (skin permeation) | -5.24 cm/s |

| Inhibitory Effects | CYP1A2 (Yes), CYP2D6 (Yes) |

| Log Po/w | 4.01 - 5.57 |

Propriétés

IUPAC Name |

tris(3-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3P/c1-22-16-7-4-10-19(13-16)25(20-11-5-8-17(14-20)23-2)21-12-6-9-18(15-21)24-3/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXTYQMZVYIQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)P(C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184054 | |

| Record name | Tris(3-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29949-84-6 | |

| Record name | Tris(3-methoxyphenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29949-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(3-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3-methoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tris(3-methoxyphenyl)phosphine interact with Tetraacetatodirhodium(II), and what are the structural outcomes?

A1: this compound acts as a ligand, coordinating to the Tetraacetatodirhodium(II) core. This interaction leads to the formation of different complexes depending on the molar ratio of the reactants.

Q2: What is the significance of studying the antitumor activity of these rhodium complexes?

A2: The research paper investigates the antitumor activity of several rhodium(II) complexes containing this compound or its derivatives. These complexes showed varying levels of activity against different tumor cell lines in vitro [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.